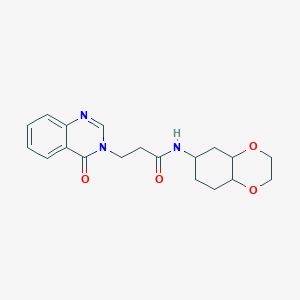

N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Description

N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzodioxin ring and a quinazolinone moiety, which are known for their diverse biological activities

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c23-18(21-13-5-6-16-17(11-13)26-10-9-25-16)7-8-22-12-20-15-4-2-1-3-14(15)19(22)24/h1-4,12-13,16-17H,5-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJHGTYZYGCRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CCN3C=NC4=CC=CC=C4C3=O)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. The starting materials may include octahydro-1,4-benzodioxin and 4-oxo-3,4-dihydroquinazoline, which undergo a series of reactions such as amide bond formation, cyclization, and functional group modifications. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or pyridine. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxin or quinazolinone rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzothiadiazole derivatives have shown efficacy against various bacterial strains and fungi. Studies demonstrate that such compounds can disrupt cellular processes in microorganisms by inhibiting energy metabolism and cell wall synthesis .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It has been shown to reduce neuronal hyperexcitability in rat hippocampal slices, suggesting potential applications in treating neurological disorders .

Therapeutic Applications

Cancer Therapy

The quinazoline moiety is known for its role in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth. Compounds similar to N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide have been evaluated for their anticancer properties, demonstrating potential as targeted therapies against various cancer types .

Antibiotic Resistance

Given the increasing threat of antibiotic-resistant bacteria, this compound's ability to inhibit bacterial cell division through mechanisms targeting the FtsZ protein makes it a candidate for further development as an antibiotic agent .

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of similar benzothiadiazole derivatives against Staphylococcus aureus and Bacillus subtilis. Results indicated that these compounds displayed low minimum inhibitory concentrations (MICs), suggesting potent antimicrobial activity .

Study 2: Neuroprotective Effects

In another study focusing on neuroprotective effects, the compound was tested on rat hippocampal slices where it significantly reduced neuronal excitability. This suggests potential therapeutic applications in neurological conditions such as epilepsy or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzodioxin and quinazolinone moieties play crucial roles in these interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide

- N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-4-yl)propanamide

Uniqueness

N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific substitution pattern on the quinazolinone ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a synthetic compound with a complex structure that combines a benzodioxin moiety and a quinazolinone derivative. This unique combination suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

Structural Characteristics

The compound features:

- Benzodioxin Core : Imparts stability and potential interactions with biological targets.

- Quinazolinone Moiety : Known for various biological activities, including anticancer and antimicrobial properties.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that quinazolinone derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures inhibit the proliferation of cancer cells, suggesting that this compound may also possess anticancer properties .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolinone Derivative A | HL-60 (Leukemia) | 10 | |

| Quinazolinone Derivative B | MCF7 (Breast Cancer) | 15 | |

| N-(octahydro...) | TBD | TBD | TBD |

Antimicrobial Properties

The structural components of the compound suggest potential antimicrobial activity. Compounds in this category often display:

- Inhibition of Bacterial Growth : Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may also inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The quinazolinone moiety may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Radical Formation : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells .

Case Studies

Several studies have explored the biological activity of similar compounds:

-

Study on Quinazolinone Derivatives :

- Objective : To evaluate the anticancer effects of various quinazolinone derivatives.

- Findings : Derivatives exhibited significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy of benzodioxin-containing compounds.

- Findings : Compounds showed promising results against multiple strains of bacteria, indicating potential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.